![molecular formula C16H20ClNO4 B13354780 Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B13354780.png)
Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring, a chlorophenoxy group, and a propanoyl moiety, making it a versatile molecule in various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with propionyl chloride in the presence of a base such as pyridine to form 3-chlorophenoxypropanoic acid.
Esterification: The 3-chlorophenoxypropanoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-chlorophenoxypropanoate.
Piperidine Carboxylation: The final step involves the reaction of methyl 3-chlorophenoxypropanoate with piperidine and a carboxylating agent such as phosgene to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenoxy)propanoate
- 1-[2-(3-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine
- 4-((E)-{[2-(3-chlorophenoxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate stands out due to its unique combination of a piperidine ring and a chlorophenoxy group, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound in various research fields, offering advantages over similar compounds in terms of reactivity and specificity.
Properties
Molecular Formula |
C16H20ClNO4 |
|---|---|
Molecular Weight |
325.79 g/mol |
IUPAC Name |
methyl 1-[2-(3-chlorophenoxy)propanoyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C16H20ClNO4/c1-11(22-14-7-3-6-13(17)9-14)15(19)18-8-4-5-12(10-18)16(20)21-2/h3,6-7,9,11-12H,4-5,8,10H2,1-2H3 |
InChI Key |
XMZTXFPKWYSIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(=O)OC)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,5-dinaphthalen-2-ylphenyl)-2-[2-[4-(3,5-dinaphthalen-2-ylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13354697.png)
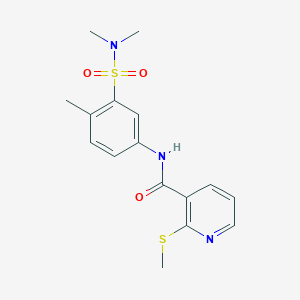
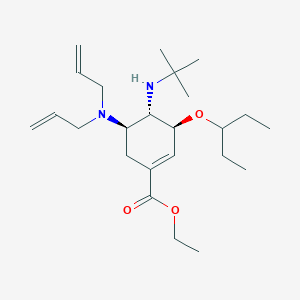
![Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354710.png)
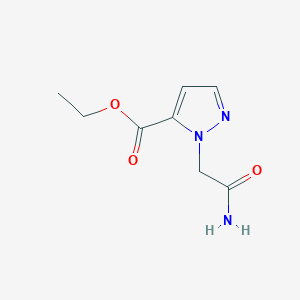
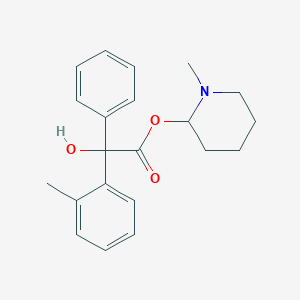
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13354719.png)
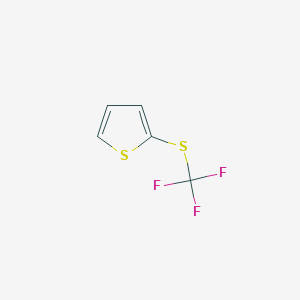
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B13354724.png)
![7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B13354727.png)
![9-Ethyl-6-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B13354738.png)
![1-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-4-one](/img/structure/B13354745.png)
![(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13354746.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-phenylacetamide](/img/structure/B13354747.png)
